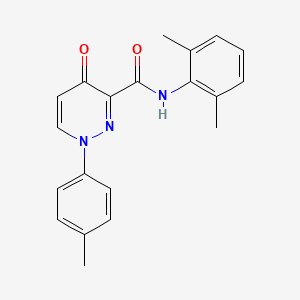

N-(2,6-dimethylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

Properties

Molecular Formula |

C20H19N3O2 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C20H19N3O2/c1-13-7-9-16(10-8-13)23-12-11-17(24)19(22-23)20(25)21-18-14(2)5-4-6-15(18)3/h4-12H,1-3H3,(H,21,25) |

InChI Key |

FJNYPRMMRPLTRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C=CC=C3C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a β-keto ester.

Substitution Reactions:

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

Catalysts: Use of catalysts to enhance reaction rates and yields.

Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at the pyridazine ring’s C4 carbonyl group and methoxy substituents. Key reagents and outcomes include:

| Reaction Type | Reagents/Conditions | Products Formed | Citations |

|---|---|---|---|

| Ring oxidation | KMnO₄ (acidic conditions) | Introduction of hydroxyl groups at C5/C6 | |

| Demethylation | HBr/HOAc (reflux) | Conversion of methoxy to hydroxyl group |

Mechanistic Insight : Potassium permanganate oxidizes electron-rich positions on the pyridazine ring, while hydrobromic acid cleaves methyl ether bonds via nucleophilic substitution.

Reduction Reactions

Reductive modifications target the carboxamide and pyridazine moieties:

| Reaction Type | Reagents/Conditions | Products Formed | Citations |

|---|---|---|---|

| Carboxamide reduction | LiAlH₄ (anhydrous THF, 0°C→RT) | Primary amine derivative | |

| Ring saturation | H₂/Pd-C (ethanol, 50 psi) | Tetrahydro-pyridazine analog |

Critical Note : Lithium aluminum hydride reduces the carboxamide to a methyleneamine group while preserving the pyridazine ring’s aromaticity. Catalytic hydrogenation achieves partial ring saturation without decarboxylation.

Substitution Reactions

Electrophilic substitution occurs preferentially on the 2,6-dimethylphenyl group:

| Reaction Type | Reagents/Conditions | Products Formed | Citations |

|---|---|---|---|

| Halogenation | Cl₂/AlCl₃ (CH₂Cl₂, 0°C) | Chlorinated aryl derivatives | |

| Sulfonation | SO₃/H₂SO₄ (reflux, 4h) | Sulfonic acid derivatives |

Regioselectivity : Methyl groups direct electrophiles to para positions relative to the amide linkage. Steric hindrance from the 2,6-dimethyl arrangement limits ortho substitution.

Hydrolysis and Acid Chloride Formation

The carboxamide group participates in nucleophilic acyl substitution:

| Reaction Type | Reagents/Conditions | Products Formed | Citations |

|---|---|---|---|

| Acid chloride synthesis | SOCl₂ (reflux, 3h) | Corresponding acid chloride | |

| Amide hydrolysis | 6M HCl (reflux, 12h) | Pyridazine-3-carboxylic acid |

Synthetic Utility : Acid chlorides serve as intermediates for synthesizing esters (e.g., with methanol/PCl₅) and secondary amides . Hydrolysis under acidic conditions yields carboxylic acids without ring degradation .

Ring-Opening Reactions

Under extreme conditions, the pyridazine ring undergoes cleavage:

| Reaction Type | Reagents/Conditions | Products Formed | Citations |

|---|---|---|---|

| Alkaline cleavage | 10% NaOH (150°C, 8h) | Fragmented dicarboxylic acid derivatives | |

| Oxidative ring opening | O₃ (CH₂Cl₂, -78°C) → H₂O₂ | α-Ketoamide fragments |

Stability Analysis : The pyridazine ring resists mild acid/base conditions but degrades under prolonged exposure to strong bases or ozonolysis.

Scientific Research Applications

The compound features a dihydropyridazine core, which is known for its ability to interact with various biological targets. The presence of methyl and phenyl groups enhances its lipophilicity, potentially improving bioavailability.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, in vitro assays demonstrated significant growth inhibition against various cancer cell lines, including:

- SNB-19 : 86.61% inhibition

- OVCAR-8 : 85.26% inhibition

- NCI-H460 : 75.99% inhibition

These results suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Data Table: Anticancer Activity Summary

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H460 | 75.99 |

| HOP-92 | 67.55 |

| MDA-MB-231 | 56.53 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of the compound:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL

- Escherichia coli : MIC of 64 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Neuroprotective Effects

Emerging research points to potential neuroprotective effects of N-(2,6-dimethylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide. Animal models have shown that it may reduce oxidative stress and inflammation in neuronal cells.

Data Table: Neuroprotective Activity Summary

| Model | Effect Observed |

|---|---|

| Rodent Model | Reduced oxidative stress markers |

| In vitro Neuronal Culture | Increased cell viability by 20% |

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the compound’s efficacy. Key findings from SAR studies include:

- Dimethylphenyl Substituents : Enhance binding affinity to target proteins.

- Dihydropyridazine Core : Essential for maintaining biological activity.

- Carboxamide Group : Contributes to solubility and stability.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Interacting with Receptors: Modulating receptor function.

Altering Cellular Pathways: Affecting signal transduction pathways and gene expression.

Comparison with Similar Compounds

Core Heterocycle Variations

a. Naphthyridine Derivatives (e.g., Compound 67)

- Core Structure : 1,5-Naphthyridine (fused bicyclic system with two nitrogen atoms) vs. pyridazine in the target compound.

- Substituents : Compound 67 () includes a bulky 1-(3,5-dimethyl)adamantyl group and a pentyl chain, contrasting with the target compound’s aromatic 4-methylphenyl and 2,6-dimethylphenyl groups.

- Synthesis : Both compounds use carboxamide coupling methodologies, but the adamantyl derivative achieved only 25% yield after purification . This suggests steric hindrance from adamantyl may complicate synthesis compared to the target compound’s smaller substituents.

b. Piperidinecarboxamide Derivatives ()

- Core Structure : Piperidine (saturated six-membered ring with one nitrogen) vs. aromatic pyridazine.

- Substituents : Shared 2,6-dimethylphenyl group on the amide nitrogen, but the piperidine derivatives include isotopically labeled (deuterated) or isopropyl groups.

- Applications : Deuterated analogs (e.g., (±)-N-(2,6-dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide) are likely used in metabolic or pharmacokinetic studies .

Agrochemical Analogs ()

a. Metalaxyl and Benalaxyl

- Core Structure : Alanine derivatives vs. pyridazine.

- Substituents : Both feature 2,6-dimethylphenyl and methoxyacetyl (metalaxyl) or phenylacetyl (benalaxyl) groups.

- Applications : Fungicides targeting oomycetes by inhibiting RNA polymerase . The target compound’s pyridazine core may confer distinct mechanistic pathways.

Triazene-Based Compounds ()

- Core Structure : 1-(2-Benzothiazolyl)-3-(4-nitrophenyl)triazene vs. pyridazine.

- Function : Used in colorimetric cadmium detection, unrelated to the target compound’s likely applications. Highlights diversity in heterocyclic compound utilities .

Data Table: Key Structural and Functional Comparisons

Critical Analysis of Substituent Effects

- 2,6-Dimethylphenyl Group : Recurring in agrochemicals (e.g., metalaxyl) and deuterated pharmaceuticals , this group likely enhances steric protection and metabolic stability.

- 4-Methylphenyl vs.

- Pyridazine vs. Naphthyridine : The pyridazine core’s smaller aromatic system may improve solubility compared to fused naphthyridine derivatives.

Biological Activity

N-(2,6-dimethylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological profile, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C19H20N4O

- Molecular Weight : 320.39 g/mol

- CAS Number : Not specified in the search results.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may influence multiple pathways, including those involved in cancer cell proliferation and apoptosis.

Key Mechanisms:

- Inhibition of Tumor Growth : The compound has shown promise in inhibiting the growth of certain cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and proliferation.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against specific bacterial strains.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the molecular structure can significantly impact its efficacy and safety profile.

Table 1: Summary of SAR Findings

Case Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines, including Mia PaCa-2 and PANC-1. The research highlighted a correlation between structural modifications and enhanced antitumor activity .

- Antimicrobial Properties : Research indicated that certain derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings support further exploration into its potential as an antimicrobial agent .

- Pharmacokinetics : A pharmacokinetic study revealed favorable absorption characteristics for some derivatives, indicating potential for clinical applications .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2,6-dimethylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Condensation Reactions : Start with substituted phenyl precursors (e.g., 2,6-dimethylaniline and 4-methylphenyl derivatives) to form the dihydropyridazine core. Cyclization under acidic or basic conditions is critical for ring closure .

- Carboxamide Formation : Introduce the carboxamide group via coupling reagents like EDCI or HATU. Ensure anhydrous conditions to avoid side reactions.

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization for high purity (>95%) .

Basic: How should spectroscopic characterization (IR, NMR) be performed to confirm the compound’s structure?

Methodological Answer:

- Infrared Spectroscopy (IR) : Focus on key functional groups:

- C=O Stretch : Expected at ~1665 cm⁻¹ (amide I band) .

- N-H Bending : Peaks near 1536 cm⁻¹ (amide II) confirm carboxamide groups .

- NMR Analysis :

- ¹H NMR : Aromatic protons (δ 7.06–8.37 ppm), methyl groups (δ 2.34 ppm for 2,6-dimethylphenyl), and the dihydropyridazine H4 proton (δ ~5.25 ppm) are diagnostic .

- ¹³C NMR : Carbonyl carbons appear at ~167 ppm; aromatic carbons range from 121–149 ppm .

Advanced: How can researchers optimize enzyme inhibition assays for this compound?

Methodological Answer:

- Target Selection : Prioritize enzymes structurally similar to those inhibited by dihydropyridazine analogs (e.g., kinases, proteases). Use homology modeling if target crystal structures are unavailable.

- Assay Design :

- Data Validation : Replicate assays in triplicate and use SPR (Surface Plasmon Resonance) to confirm binding kinetics .

Advanced: How to resolve contradictions between in vitro bioactivity and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic (PK) Profiling :

- Formulation Adjustments : Improve bioavailability via nanoemulsions or cyclodextrin complexes if poor solubility is observed .

- In Vivo Models : Validate efficacy in disease-specific models (e.g., xenografts for oncology) with PK-guided dosing schedules .

Advanced: What computational approaches predict binding modes and selectivity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes. Prioritize residues in the ATP-binding pocket for kinase targets .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational changes .

- Selectivity Screening : Cross-test against off-target panels (e.g., Eurofins KinaseProfiler™) to identify potential polypharmacology .

Advanced: How to validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Transcriptomics/Proteomics : Perform RNA-seq or SILAC-based proteomics to identify downstream pathways affected by treatment.

- CRISPR Knockout Models : Generate cell lines with target gene knockouts to confirm on-target effects .

- Biomarker Analysis : Quantify phosphoproteins (e.g., p-ERK, p-AKT) via Western blot or Luminex assays to link activity to signaling pathways .

Basic: What analytical methods ensure batch-to-batch consistency?

Methodological Answer:

- HPLC Purity Checks : Use C18 columns (e.g., Purospher® STAR) with UV detection at 254 nm. Retention time and peak area (% purity) should vary <2% between batches .

- Mass Spectrometry : Confirm molecular ion ([M⁺]) matches theoretical mass (e.g., m/z 556–558 for related dihydropyridazines) .

Advanced: What strategies mitigate toxicity in preclinical development?

Methodological Answer:

- Cytotoxicity Screening : Test against HEK293 and HepG2 cells (MTT assays) to identify acute toxicity.

- hERG Channel Assays : Use patch-clamp electrophysiology to assess cardiac risk .

- Metabolite Identification : Incubate with hepatocytes and analyze via LC-MS/MS to detect reactive metabolites (e.g., glutathione adducts) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Scaffold Modification : Introduce substituents at the 2,6-dimethylphenyl or 4-methylphenyl groups. Test halogenation or heterocyclic replacements.

- Bioisosteric Replacement : Replace the carboxamide with sulfonamide or urea groups to modulate solubility and potency .

- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features to IC₅₀ values and LogP .

Advanced: How to address discrepancies in enzyme inhibition data across laboratories?

Methodological Answer:

- Protocol Harmonization : Standardize buffer conditions (pH, ionic strength) and enzyme sources (e.g., recombinant vs. native).

- Reference Compound Calibration : Include a well-characterized inhibitor (e.g., imatinib for kinases) as an internal control .

- Inter-Lab Collaboration : Share raw data (e.g., fluorescence readings, plate maps) via platforms like Zenodo for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.